tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H15FN2O3 and a molecular weight of 242.25 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate typically involves the reaction of 2-fluoro-5-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted carbamates, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .
Scientific Research Applications
Chemistry: tert-Butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
Comparison with Similar Compounds
- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl (5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
Uniqueness: tert-Butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O3/c1-11(2,3)17-10(15)14-7-5-9(12)13-6-8(7)16-4/h5-6H,1-4H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWJPLMRFCNTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138420-12-7 |
Source
|
Record name | tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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